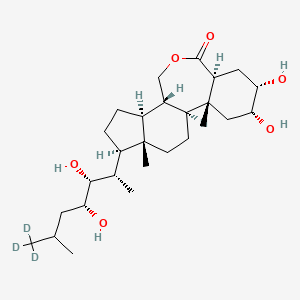
28-Nor Brassinolide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
28-Nor Brassinolide-d3 is a synthetic analog of brassinolide, a naturally occurring plant hormone belonging to the class of brassinosteroids. Brassinosteroids are polyhydroxylated steroidal compounds that play a crucial role in plant growth and development, including cell elongation, division, and differentiation. They are also involved in various physiological processes such as seed germination, flowering, and stress responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 28-Nor Brassinolide-d3 involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Deuteration: Introduction of deuterium atoms at specific positions to obtain the deuterated analog.
The reaction conditions typically involve the use of strong oxidizing and reducing agents, such as chromium trioxide for oxidation and sodium borohydride for reduction. The deuteration step may involve the use of deuterated reagents or catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product.
化学反応の分析
Types of Reactions
28-Nor Brassinolide-d3 undergoes various chemical reactions, including:
Substitution: Replacement of functional groups with other groups.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Hydroxylation: Hydroxylating agents, catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.
科学的研究の応用
28-Nor Brassinolide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of brassinosteroids.
Biology: Investigated for its role in plant growth and development, as well as its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in agricultural research to develop new plant growth regulators and stress tolerance enhancers.
作用機序
The mechanism of action of 28-Nor Brassinolide-d3 involves binding to specific receptors on the cell surface, initiating a signal transduction cascade. This cascade involves phosphorylation and dephosphorylation of various proteins, leading to changes in gene expression and activation of specific pathways. The molecular targets include receptor kinases, transcription factors, and other signaling molecules.
類似化合物との比較
Similar Compounds
- Brassinolide
- 24-Epibrassinolide
- 28-Homobrassinolide
Comparison
28-Nor Brassinolide-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its biological activity. Compared to other brassinosteroids, it may exhibit different binding affinities and activation profiles, making it a valuable tool for studying the structure-activity relationships of brassinosteroids.
特性
分子式 |
C27H46O6 |
|---|---|
分子量 |
469.7 g/mol |
IUPAC名 |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R)-7,7,7-trideuterio-3,4-dihydroxy-6-methylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1/i1D3/t14?,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+ |
InChIキー |
CJNLSQRTIXIHGW-BTEZCADBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)C[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
正規SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)

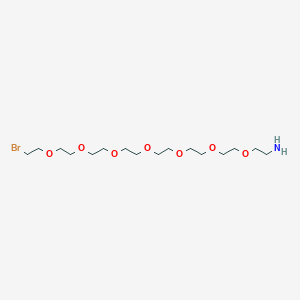
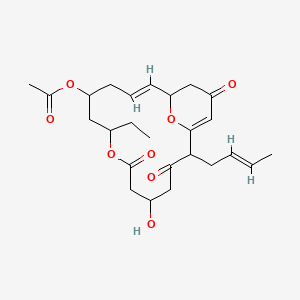
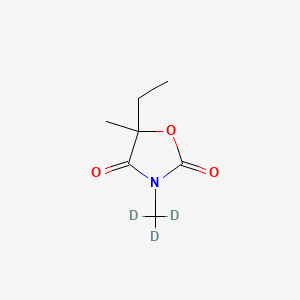
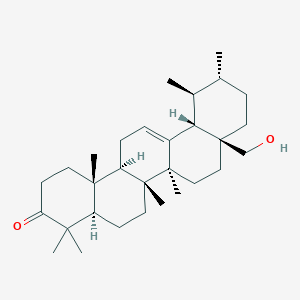
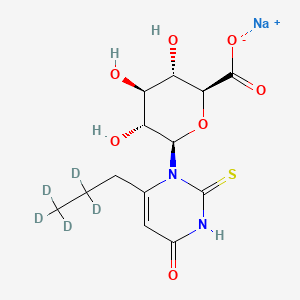

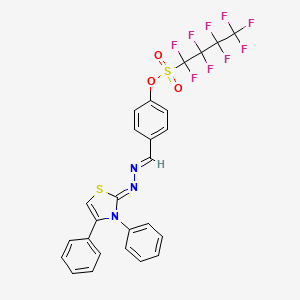



![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
